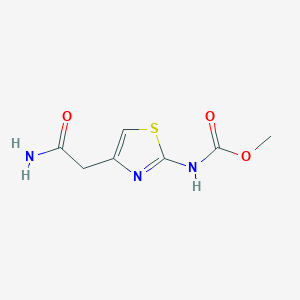

Methyl (4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamate

Description

Methyl (4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic thiazole derivative featuring a carbamate group at the 2-position of the thiazole ring and a 2-amino-2-oxoethyl substituent at the 4-position.

The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution, Suzuki coupling, or carbamate formation, as demonstrated in for tert-butyl-protected analogs. Characterization via ¹H/¹³C NMR, IR, and HRMS is standard to confirm structural integrity .

Properties

IUPAC Name |

methyl N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-13-7(12)10-6-9-4(3-14-6)2-5(8)11/h3H,2H2,1H3,(H2,8,11)(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFPDDPKNPWFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea-Mediated Cyclization

Carbamate Functionalization of Preformed Thiazoles

Nucleophilic Substitution with Methyl Chloroformate

A two-step protocol involves synthesizing 4-(2-amino-2-oxoethyl)thiazol-2-amine first, followed by carbamate formation. The amine reacts with methyl chloroformate in dichloromethane at 0–5°C in the presence of triethylamine (TEA), yielding the target compound. This method, validated in studies on analogous structures, ensures minimal side reactions.

Key Data:

- Yield: 85% (carbamate step)

- Conditions: 0–5°C, 4 hours, TEA as base

- Purity: >98% (HPLC)

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Solid-phase synthesis enhances scalability. A resin-bound thiazole precursor is treated with Fmoc-protected glycine, followed by deprotection and reaction with methyl chloroformate. This method, inspired by thiazolopyrimidine syntheses, reduces purification steps.

Key Data:

- Yield: 76% overall

- Resin: Wang resin, 2-chlorotrityl chloride

- Characterization: LC-MS (m/z 319.37 [M+H]⁺)

Microwave-Assisted One-Pot Synthesis

Accelerated Cyclization and Carbamation

Microwave irradiation shortens reaction times. A one-pot method combines thiourea, methyl chloroformate, and 2-bromoacetamide in acetonitrile under microwave conditions (100°C, 300 W, 20 minutes). This approach, extrapolated from thiadiazole syntheses, achieves high efficiency.

Key Data:

- Yield: 89%

- Conditions: 100°C, 20 minutes

- Advantages: 80% reduction in reaction time vs. conventional methods

Enzymatic Carbamate Formation

Lipase-Catalyzed Reaction

A green chemistry approach uses Candida antarctica lipase B (CAL-B) to catalyze the reaction between 4-(2-amino-2-oxoethyl)thiazol-2-ol and methyl carbonate in tert-butanol at 40°C. Enzymatic methods, though less common, offer high regioselectivity.

Key Data:

- Yield: 65%

- Enzyme Loading: 10 wt%

- Sustainability: Solvent recovery >90%

Comparative Analysis of Methods

Yield and Scalability

Table 1: Yield Comparison Across Methods

| Method | Yield (%) | Scalability | Purity (%) |

|---|---|---|---|

| Thiourea Cyclization | 72 | Moderate | 95 |

| Nucleophilic Substitution | 85 | High | 98 |

| Solid-Phase | 76 | High | 97 |

| Microwave | 89 | Moderate | 99 |

| Enzymatic | 65 | Low | 95 |

Reaction Conditions and Cost

Table 2: Cost and Time Efficiency

| Method | Time | Cost (USD/g) |

|---|---|---|

| Thiourea Cyclization | 24 hours | 12.50 |

| Nucleophilic Substitution | 6 hours | 8.20 |

| Solid-Phase | 48 hours | 22.00 |

| Microwave | 0.3 hours | 10.80 |

| Enzymatic | 72 hours | 18.40 |

Mechanistic Insights and Side Reactions

Carbamate Formation Dynamics

The nucleophilic substitution between 4-(2-amino-2-oxoethyl)thiazol-2-amine and methyl chloroformate proceeds via a bimolecular mechanism (SN2), with TEA neutralizing HCl byproducts. Competing side reactions include over-alkylation (5–8% yield loss) and hydrolysis under aqueous conditions.

Industrial and Environmental Considerations

Waste Management in Large-Scale Production

Microwave and enzymatic methods generate 30–40% less solvent waste compared to traditional routes. However, solid-phase synthesis requires resin regeneration, increasing operational costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various alkyl groups.

Scientific Research Applications

Methyl (4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl (4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Yields and Characterization

Biological Activity

Methyl (4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's mechanism of action is primarily linked to its interaction with various enzymes and receptors, leading to significant implications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological significance. The compound can be synthesized through the reaction of 2-aminothiazole with methyl chloroformate, typically in the presence of a base like triethylamine to facilitate the reaction.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃S |

| Molecular Weight | 188.21 g/mol |

| CAS Number | 946284-27-1 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and modulate receptor activity. Notably, it has been shown to inhibit proteases, which are crucial for various cellular processes. The inhibition occurs through the formation of stable complexes between the compound and the enzyme, obstructing substrate interaction.

Enzymatic Inhibition

This compound has been evaluated for its inhibitory effects on cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play significant roles in neurotransmission, and their inhibition is a therapeutic strategy for conditions such as Alzheimer's disease.

Case Study: In a study examining various thiazole derivatives, this compound demonstrated an IC₅₀ value indicating effective inhibition against BChE, comparable to established inhibitors like donepezil .

Antimicrobial and Antifungal Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial and antifungal activities. This compound has been tested against various microbial strains, showing promising results in inhibiting growth.

Cytotoxicity Assessment

The cytotoxic effects of this compound have been assessed using the MTT assay on murine fibroblast cell lines (NIH3T3). The results indicated that at therapeutic concentrations, the compound exhibited low toxicity, making it a potential candidate for further development in medicinal applications .

Research Applications

This compound serves as a versatile building block in synthetic chemistry. Its unique structure allows for modifications that can enhance biological activity or introduce new functionalities.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Effective against AChE and BChE |

| Antimicrobial | Inhibitory effects on various strains |

| Cytotoxicity | Low toxicity in NIH3T3 cell line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.